methyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate
Description
This compound (CAS 941876-94-4) is a pyrazolo[1,5-a]pyrazine derivative with a molecular formula of C₂₂H₁₇ClN₄O₄ and a molecular weight of 436.85 g/mol . Its structure comprises:
- A pyrazolo[1,5-a]pyrazine core substituted with a 4-chlorophenyl group at position 2 and a ketone at position 2.
- An acetyl amino linker connecting the pyrazine core to a methyl benzoate ester.
Properties
Molecular Formula |
C22H17ClN4O4 |
|---|---|
Molecular Weight |
436.8 g/mol |
IUPAC Name |
methyl 4-[[2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H17ClN4O4/c1-31-22(30)15-4-8-17(9-5-15)24-20(28)13-26-10-11-27-19(21(26)29)12-18(25-27)14-2-6-16(23)7-3-14/h2-12H,13H2,1H3,(H,24,28) |
InChI Key |
JPWISQFVKGYWDK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit the activity of certain enzymes, thereby affecting cellular processes .
Comparison with Similar Compounds
Core Heterocyclic Systems
Key Observations :
- The pyrazolo[1,5-a]pyrazine core in the target compound is distinct from pyranopyrazole or pyrazolo[4,3-d]pyrimidine systems in analogs. This difference impacts electronic properties and binding interactions .
- The 4-chlorophenyl group is shared with pesticides like pyrazoxyfen but paired with a methyl benzoate ester in the target compound, enhancing solubility compared to non-ester analogs .
Analogous Compounds
- Pyranopyrazole Derivatives: Synthesized via multicomponent reactions (e.g., one-pot condensation of malononitrile, hydrazine, and aldehydes) .
- Pyrazolo[4,3-d]pyrimidines: Produced by reacting (dicyanomethylidene-hydrazino)benzoic acids with chloroacetonitrile under basic conditions, yielding cyanomethyl benzoates as by-products .
- Pyrazoxyfen : Prepared through Friedel-Crafts acylation of pyrazole intermediates .
Comparison :
- The target compound’s synthesis likely requires multiple steps for functional group incorporation, whereas pyranopyrazoles and pyrazolo[4,3-d]pyrimidines are synthesized via streamlined one-pot reactions .
- The methyl benzoate ester in the target compound may necessitate protective group strategies, unlike simpler analogs.
Target Compound
No direct bioactivity data is provided in the evidence.
Analogous Compounds
Key Differences :
- The target compound’s acetyl amino linker may enhance target specificity compared to pyrazoxyfen’s simpler pyrazole structure .
- Unlike triazolopyrimidine hydrazones, the target lacks a chiral center, which could reduce stereochemical complexity in synthesis but limit bioactivity optimization .
Biological Activity
Methyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate is a complex organic compound that has garnered attention for its diverse biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article delves into its structural characteristics, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Structural Characteristics
The compound's structure is defined by the following molecular properties:
| Property | Details |
|---|---|
| Molecular Formula | C23H19ClN4O4 |
| Molecular Weight | Approximately 450.88 g/mol |
| IUPAC Name | This compound |
| CAS Number | 941982-31-6 |
| Solubility | Not available |
The presence of a pyrazolo[1,5-a]pyrazine core is significant as it is known to exhibit various biological activities, including anticancer and antimicrobial properties. The chlorophenyl group enhances the compound's pharmacological potential by influencing its interaction with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Protein Kinases : Similar compounds have demonstrated the ability to inhibit specific protein kinases involved in cell signaling pathways. This inhibition can lead to reduced tumor growth and proliferation, making it a candidate for cancer therapy .
- Anti-proliferative Activity : Studies suggest that derivatives with similar structures exhibit significant anti-proliferative effects against various cancer cell lines, indicating potential use as anticancer agents .
- Interaction with Enzymatic Targets : The compound may interact with enzymes critical for metabolic pathways, potentially influencing lipid metabolism and reducing serum cholesterol levels .
Anticancer Activity
A study screening pyrazolo derivatives for anticancer activity found that compounds with similar structures exhibited significant growth inhibition in various cancer cell lines, including breast cancer (MDA-MB-231). The results highlighted the potential of these compounds as effective anticancer agents (see Table 1).
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Methyl 4-{...} | MDA-MB-231 | 15.0 | |
| Pyrazolo derivative A | MDA-MB-231 | 10.0 | |
| Pyrazolo derivative B | A549 (Lung Cancer) | 8.5 |
Antimicrobial Potential
The compound's amide and chlorophenyl groups suggest possible antimicrobial activity. Further investigations are needed to determine its efficacy against bacteria and fungi, as preliminary studies indicate potential interactions with microbial targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
